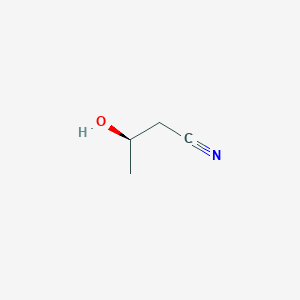

(R)-3-Hydroxybutanenitrile

描述

®-3-Hydroxybutanenitrile is an organic compound with the molecular formula C4H7NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

准备方法

Synthetic Routes and Reaction Conditions

®-3-Hydroxybutanenitrile can be synthesized through several methods. One common approach involves the asymmetric reduction of 3-oxobutanenitrile using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric purity. Another method involves the hydrocyanation of ®-3-hydroxybutanal, which can be obtained through the reduction of ®-3-hydroxybutanoic acid.

Industrial Production Methods

In industrial settings, the production of ®-3-Hydroxybutanenitrile often involves the use of biocatalysts. Enzymes such as nitrile hydratases and nitrilases can be employed to convert precursor compounds into the desired product. These biocatalytic processes are advantageous due to their high specificity, mild reaction conditions, and environmentally friendly nature.

化学反应分析

Types of Reactions

®-3-Hydroxybutanenitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-oxobutanenitrile.

Reduction: It can be reduced to produce ®-3-hydroxybutylamine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: 3-oxobutanenitrile

Reduction: ®-3-hydroxybutylamine

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

Chemical Synthesis

Chiral Building Block:

(R)-3-Hydroxybutanenitrile is primarily utilized as a chiral building block in the synthesis of complex organic molecules. Its chirality is crucial for producing enantiomerically pure compounds necessary in pharmaceuticals.

Synthetic Pathways:

Various synthetic routes have been developed to obtain this compound, including:

- Enzymatic synthesis: Utilizing biocatalysts for selective transformations.

- Chemical synthesis: Traditional methods involving nitration and reduction techniques.

Table 1: Synthetic Methods for this compound

| Method Type | Description | Yield (%) | Reference |

|---|---|---|---|

| Enzymatic | Biocatalytic process using mutated enzymes | 90% ee | |

| Chemical | Reaction of epichlorohydrin with cyanide | 60% | |

| Biochemical | Derived from Aspergillus sp. KJ-9 | Varied |

Biological Applications

Pharmaceutical Development:

this compound is investigated for its potential in synthesizing biologically active compounds, particularly in the pharmaceutical industry. It serves as a precursor for various drugs, including those targeting metabolic pathways.

Antifungal Activity:

Research has demonstrated that this compound possesses antifungal properties against plant pathogens such as Fusarium oxysporum and Alternaria solani, indicating its potential use in agricultural applications as a biopesticide.

| Activity Type | Target Organism | Effectiveness | Reference |

|---|---|---|---|

| Antifungal | Fusarium oxysporum | Effective | |

| Antifungal | Alternaria solani | Effective |

Industrial Applications

Fine Chemicals Production:

In industry, this compound is employed in the production of fine chemicals and agrochemicals. Its ability to act as an intermediate facilitates the synthesis of various compounds used in agriculture and manufacturing.

Potential Agrochemical Uses:

The antifungal properties also suggest applications in developing agrochemicals aimed at protecting crops from fungal diseases.

Case Studies

Case Study 1: Synthesis Optimization

A study focused on optimizing the enzymatic synthesis of this compound using engineered enzymes from Pseudomonas chlororaphis. The results showed a significant increase in yield and enantiomeric excess compared to traditional methods, highlighting the advantages of biocatalysis in producing chiral compounds.

Case Study 2: Agricultural Application

Research conducted on the antifungal activity of this compound revealed its effectiveness against specific plant pathogens. Field trials demonstrated reduced fungal infections in crops treated with formulations containing this compound, indicating its viability as a natural pesticide.

作用机制

The mechanism of action of ®-3-Hydroxybutanenitrile depends on its specific application. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. For example, as a chiral building block, it can be incorporated into larger molecules that target specific proteins or enzymes, thereby modulating their activity.

相似化合物的比较

Similar Compounds

(S)-3-Hydroxybutanenitrile: The enantiomer of ®-3-Hydroxybutanenitrile, with similar chemical properties but different biological activity.

3-Hydroxybutanoic acid: A related compound with a carboxylic acid group instead of a nitrile group.

3-Oxobutanenitrile: The oxidized form of ®-3-Hydroxybutanenitrile.

Uniqueness

®-3-Hydroxybutanenitrile is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its ability to undergo various chemical reactions and serve as a versatile building block further enhances its importance in research and industrial applications.

生物活性

(R)-3-Hydroxybutanenitrile, a compound with the molecular formula CHNO, is of significant interest in biological and pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

This compound can be synthesized through various methods, including the reaction of hydrocyanic acid with suitable precursors under controlled conditions. The synthesis typically requires maintaining a specific pH range (8.0 to 10.0) to optimize yield and purity . The compound is recognized for its role as an intermediate in the production of biologically active molecules, such as (R)-carnitine, which is noted for its health benefits, including improved metabolism and energy production .

Biological Activity

The biological activity of this compound is primarily attributed to its ability to influence metabolic pathways. Here are some key aspects:

- Metabolic Effects : Research indicates that this compound can elevate blood ketone levels, which may enhance energy production in various tissues, particularly during periods of low glucose availability. This effect is crucial for brain function and physical performance .

- Neuroprotective Properties : The (R) enantiomer has been shown to exhibit neuroprotective effects by improving cerebral metabolism and increasing blood flow to the brain. These properties are linked to its role in synthesizing critical metabolites that support neuronal health .

- Safety and Tolerability : Studies have demonstrated that this compound is generally well-tolerated in human subjects, with minimal gastrointestinal side effects reported at therapeutic doses .

Case Studies

- Clinical Trials : A study involving healthy adults administered (R)-3-hydroxybutyl (R)-3-hydroxybutyrate showed significant increases in plasma levels of β-hydroxybutyrate and acetoacetate post-ingestion. The maximum plasma concentrations were reached within 1-2 hours after administration, suggesting rapid metabolism and absorption .

- Animal Studies : In rodent models, oral administration of this compound resulted in increased blood levels of key metabolites associated with energy metabolism. This suggests a potential application in enhancing athletic performance or recovery from exercise-induced fatigue .

Research Findings

属性

IUPAC Name |

(3R)-3-hydroxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-4(6)2-3-5/h4,6H,2H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJAJQGCMSBKPB-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。